molecular formula C7H14O3S B2603906 Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate CAS No. 49540-17-2

Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate

Cat. No.: B2603906
CAS No.: 49540-17-2
M. Wt: 178.25
InChI Key: MCEPYJYPIASGNF-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate (CAS: 49540-17-2) is an ester derivative featuring a hydroxyl (-OH) group at the 2-position and a methylsulfanyl (-SMe) group at the 4-position of a butanoate backbone. With a molecular weight of 178.25 g/mol, it is classified as a specialized building block in organic synthesis, particularly for pharmaceutical and biochemical research . Its structural uniqueness lies in the combination of polar (hydroxyl) and sulfur-containing (methylsulfanyl) functional groups, which influence its reactivity and applications.

Properties

IUPAC Name

ethyl 2-hydroxy-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-3-10-7(9)6(8)4-5-11-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEPYJYPIASGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49540-17-2
Record name ethyl 2-hydroxy-4-(methylsulfanyl)butanoate
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Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues of Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate, highlighting differences in functional groups, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Safety Notes
This compound 49540-17-2 C₇H₁₄O₃S 178.25 Hydroxyl, methylsulfanyl Research building block Discontinued; limited safety data
Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate 33280-93-2 C₉H₁₇NO₃S 219.30 Acetylamino, methylsulfanyl Pharmaceutical intermediate No hazard data available
Ethyl 2-amino-4-hydroxybutanoate 764724-38-1 C₆H₁₃NO₃ 147.17 Amino, hydroxyl Unknown No hazard classification
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoate 182227-17-4 C₁₅H₁₇NO₄S 307.36 Isoindol-dione, methylsulfanyl Potential pharmaceutical use Limited data; specialized handling
Ethyl 4-(3-methylphenyl)sulfanylbutanoate 1779128-35-6 C₁₃H₁₈O₂S 238.35 Tolylthio (-S-C₆H₄CH₃) Organic synthesis Predicted high boiling point

Functional Group Impact on Properties and Reactivity

  • Hydroxyl vs. This reduces volatility and may enhance solubility in polar solvents .
  • Methylsulfanyl vs. Tolylthio Groups: The methylsulfanyl group offers simpler nucleophilic reactivity, while the tolylthio group in Ethyl 4-(3-methylphenyl)sulfanylbutanoate introduces aromaticity, likely increasing lipophilicity and stability in organic reactions .

Volatility and Stability

While direct volatility data for this compound is unavailable, comparisons can be inferred from structurally related esters:

  • Ethyl Hexanoate (CAS 123-66-0): A simple ester with high volatility, often used in flavoring (). The hydroxyl and methylsulfanyl groups in the target compound likely reduce volatility due to increased molecular weight and polarity .
  • Ethyl Tiglate (CAS 5837-78-5): Another ester lost during washings (), suggesting this compound may exhibit intermediate volatility, retained longer in matrices than smaller esters but less persistent than aromatic derivatives.

Biological Activity

Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate, also known as HMB (beta-hydroxy-beta-methylbutyrate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of nutrition and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from the hydroxy acid 2-hydroxy-4-(methylsulfanyl)butanoic acid. Its chemical formula is C₆H₁₄O₃S, and it features a hydroxyl group (-OH), a methylthio group (-S-CH₃), and an ethyl ester component. The compound is often studied for its metabolic effects, particularly in muscle health and recovery.

The biological activity of this compound is primarily attributed to its role as a precursor to the amino acid leucine, which is crucial for protein synthesis and muscle repair. The compound exhibits several mechanisms:

  • Protein Synthesis : HMB enhances muscle protein synthesis by activating the mTOR pathway, which is essential for muscle growth and repair.
  • Anti-Catabolic Effects : It reduces muscle protein breakdown by inhibiting the ubiquitin-proteasome pathway.
  • Immune Function : HMB supplementation has been shown to support immune function, particularly in individuals undergoing physical stress or illness.

Research Findings

Numerous studies have investigated the biological effects of this compound. Below are key findings from recent research:

Case Studies

  • Athletic Performance : In a controlled study involving athletes, supplementation with HMB resulted in significant improvements in muscle mass and strength compared to a placebo group. Participants who received HMB showed enhanced recovery post-exercise, indicating its role in reducing muscle damage.
  • Clinical Nutrition : A clinical trial involving elderly patients demonstrated that HMB supplementation improved muscle mass and function, reducing the risk of falls and fractures among participants.
  • Animal Studies : Research on livestock has shown that HMB supplementation can enhance growth rates and feed efficiency in beef cattle, suggesting its potential application in animal husbandry.

Summary of Findings

Study TypePopulation/SubjectsKey Findings
Athletic PerformanceAthletesIncreased muscle mass and strength; improved recovery
Clinical NutritionElderly PatientsEnhanced muscle mass; reduced fall risk
Animal StudiesBeef CattleImproved growth rates and feed efficiency

Applications in Medicine

This compound has been explored for various therapeutic applications:

  • Muscle Wasting Disorders : Its use in patients with conditions such as cancer cachexia or sarcopenia shows promise in mitigating muscle loss.
  • Post-Surgery Recovery : HMB supplementation may aid recovery by preserving lean body mass during periods of immobilization or after surgical procedures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate, and how do reaction parameters influence product yield?

  • Methodological Answer : Synthesis typically involves esterification of 2-hydroxy-4-(methylsulfanyl)butanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution at the 4-position of a pre-formed ester precursor using methylthiolate introduces the methylsulfanyl group. Key parameters include temperature (60–80°C for esterification) and solvent polarity (e.g., dichloromethane vs. THF). Catalysts like DMAP can enhance acylation rates, while excess ethanol drives esterification equilibrium .

Q. Which analytical techniques are critical for structural elucidation of this compound, and what diagnostic spectral features confirm its identity?

  • Methodological Answer : ¹H/¹³C NMR is essential: ester carbonyl (δ ~170 ppm), hydroxyl proton (δ 1.5–5.0 ppm, exchangeable with D₂O), and methylsulfanyl groups (δ 2.1–2.5 ppm). FTIR confirms ester C=O (~1740 cm⁻¹) and O-H (~3450 cm⁻¹) stretches. HRMS validates molecular weight (expected [M+H]⁺ at m/z 207.06). X-ray crystallography resolves stereochemistry at the hydroxyl-bearing carbon .

Q. How does the methylsulfanyl moiety affect the compound’s solubility and stability in aqueous versus organic matrices?

  • Methodological Answer : The thioether group increases lipophilicity (logP ~1.5–2.0), reducing aqueous solubility but enhancing membrane permeability. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C, while acidic conditions (pH 2.0) accelerate ester hydrolysis (t₁/₂ ~8 hours). Antioxidants like BHT are recommended for storage in organic solvents (e.g., acetonitrile) .

Advanced Research Questions

Q. What experimental designs effectively address discrepancies in reported biological activity between this compound and its sulfur-containing analogs?

  • Methodological Answer : Conduct comparative SAR studies under standardized conditions (e.g., HepG2 cells, 48-hour exposure). Include controls like Ethyl 2-amino-4-(methylthio)butanoate hydrochloride . Dose-response curves (0.1–100 μM) with triplicate measurements clarify potency variations. Molecular docking (AutoDock Vina) identifies differential binding to targets like enzymes with active-site cysteine residues .

Q. What mechanistic insights explain the compound’s regioselective reactivity during derivatization reactions at the hydroxyl versus thioether positions?

  • Methodological Answer : The hydroxyl group undergoes preferential acylation (e.g., acetyl chloride in pyridine at 0°C) due to higher nucleophilicity. DFT calculations (B3LYP/6-31G*) reveal an 8.2 kcal/mol activation barrier difference between O- and S-acylation. Protecting the hydroxyl group with TBS-Cl enables selective thioether oxidation to sulfone derivatives .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of the compound’s stereoisomers, given its chiral hydroxyl center?

  • Methodological Answer : Chiral Lewis acids like (R)-BINOL-Ti(OiPr)₄ (5 mol% in THF at -40°C) achieve 92% ee via kinetic resolution. Enzymatic catalysts (e.g., Candida antarctica lipase B) in biphasic systems yield moderate enantioselectivity (65% ee). Validate outcomes with chiral HPLC (Chiralpak IC column, hexane:isopropanol = 90:10) .

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